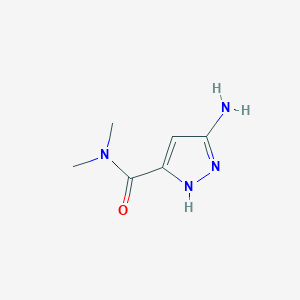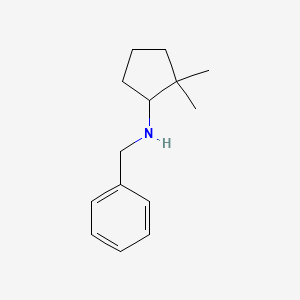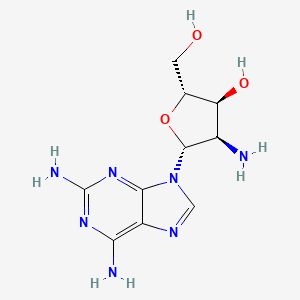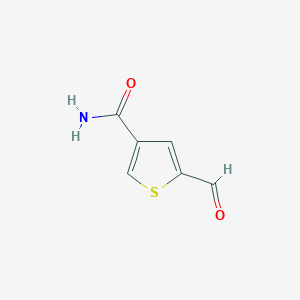
3-Amino-N,N-dimethyl-1H-pyrazol-5-carboxamid
Übersicht
Beschreibung
3-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound with the CAS Number: 1346948-79-5 . It has a molecular weight of 154.17 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives has been widely studied. A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .Molecular Structure Analysis
The molecular structure of 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide can be represented by the InChI code: 1S/C6H10N4O.ClH/c1-8-6(11)4-3-5(7)9-10(4)2;/h3H,1-2H3,(H2,7,9)(H,8,11);1H .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
3-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antivirale und Antikrebs-Eigenschaften
3-Amino-N,N-dimethyl-1H-pyrazol-5-carboxamid: Derivate wurden ausgiebig auf ihre biologischen Aktivitäten untersucht. Sie zeigen eine Reihe von Eigenschaften, darunter Antituberkulose, antimikrobielle, antifungale, entzündungshemmende, Antikrebs- und antidiabetische Wirkungen . Diese Verbindungen sind bei der Entwicklung neuer Therapeutika wertvoll, da sie mit verschiedenen biologischen Zielstrukturen interagieren können.
Agrarchemie: Herbizide Aktivität
Im Agrarsektor sind Pyrazolderivate für ihre herbiziden Eigenschaften bekannt . Sie können so synthetisiert werden, dass sie bestimmte Unkräuter angreifen, was eine potenzielle Lösung für den Pflanzenschutz bietet. Die Vielseitigkeit des Pyrazolrings ermöglicht die Herstellung von Verbindungen, die gegen eine Vielzahl von herbizidresistenten Pflanzenarten wirksam sind.
Organische Synthese: Heterocyclische Gerüste
Der Pyrazolring dient als vielseitiges Gerüst in der organischen Synthese . Er wird als Ausgangsmaterial zur Herstellung komplexerer heterocyclischer Systeme verwendet, die in der Pharmazie von großer Bedeutung sind. Die strukturelle Vielfalt, die Pyrazolderivate bieten, ist entscheidend für die Entdeckung von Verbindungen mit neuartigen Eigenschaften.
Materialwissenschaften: Optische Eigenschaften
Pyrazolderivate wurden auf ihre strukturellen und optischen Eigenschaften untersucht . Sie können als gute elektronenziehende Gruppen wirken, was den Ladungstransfer stimuliert. Diese Eigenschaft ist besonders nützlich bei der Entwicklung von Materialien mit spezifischen elektronischen und photonischen Anwendungen.
Katalyse: Umweltfreundliche Katalysatoren
Die Synthese von Pyrazolderivaten kann mit umweltfreundlichen Katalysatoren wie Amberlyst-70 katalysiert werden . Dieser Ansatz bietet eine einfache Reaktionsaufarbeitung und präsentiert wertvolle umweltfreundliche Eigenschaften, was ihn zu einer attraktiven Methode für industrielle Anwendungen macht.
Theoretische Chemie: Tautomerie und Reaktivität
Pyrazole sind aus struktureller Sicht interessant aufgrund ihrer Tautomerie, die ihre Reaktivität beeinflussen kann . Das Verständnis der tautomeren und konformativen Präferenzen von Pyrazolderivaten ist entscheidend für die Gestaltung synthetischer Methoden und die Vorhersage der biologischen Aktivitäten von Verbindungen, die eine Pyrazol-Einheit tragen.
Safety and Hazards
Wirkmechanismus
Target of Action
Pyrazole derivatives have been found to target various types of plant pathogenic fungi .
Mode of Action
It’s known that the n,n-dimethylamino group can participate in intramolecular charge transfer to the pyrazole ring via the π system . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, which suggests they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (15417 g/mol ) and physical form (solid ) could potentially influence its bioavailability.
Result of Action
A molecular simulation study of a related compound showed potent in vitro antipromastigote activity, suggesting potential antiparasitic effects .
Action Environment
The compound’s storage temperature (refrigerator ) and shipping temperature (room temperature ) could potentially influence its stability.
Biochemische Analyse
Biochemical Properties
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting the overall metabolic flux. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with specific biomolecules .
Cellular Effects
The effects of 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it can affect cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For example, it may inhibit or activate enzymes, thereby influencing biochemical reactions. Furthermore, it can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the levels of various metabolites. These interactions can affect the overall metabolic flux, leading to changes in the concentration of specific metabolites .
Transport and Distribution
The transport and distribution of 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)6(11)4-3-5(7)9-8-4/h3H,1-2H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZZCBTUKLIBBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346948-79-5 | |
| Record name | 3-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)




![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1376093.png)
![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)




